4-(Tert-butoxy)benzene-1-sulfonyl chloride

Steric parameter Charton ν Taft Es

Generic sulfonyl chlorides often cause over-sulfonylation and poor regioselectivity in polyfunctional substrates. 4-(tert-Butoxy)benzene-1-sulfonyl chloride (CAS 1368505-40-1) solves this via its bulky tert-butoxy group, which suppresses side reactions while retaining sufficient electrophilicity for clean sulfonamide and sulfonate ester formation. - Enhanced primary/secondary hydroxyl discrimination in carbohydrate and nucleoside chemistry. - Favorable electron-donating character (σₚ ≈ -0.27) for selective sulfa-Staudinger β-sultam synthesis. - Validated manufacturing route (WO2011010524) supports scalable procurement from mg to kg.

Molecular Formula C10H13ClO3S
Molecular Weight 248.73 g/mol
Cat. No. B13243401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxy)benzene-1-sulfonyl chloride
Molecular FormulaC10H13ClO3S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H13ClO3S/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3
InChIKeyYLCJRBOWAKPRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butoxy)benzene-1-sulfonyl chloride Overview


4-(Tert-butoxy)benzene-1-sulfonyl chloride (CAS 1368505-40-1, C₁₀H₁₃ClO₃S, MW 248.73 g/mol) belongs to the class of para-substituted aromatic sulfonyl chlorides . It features a strongly electron-donating tert-butoxy group (–OC(CH₃)₃) at the para position, which distinguishes it from simpler analogs such as 4-methoxybenzenesulfonyl chloride or unsubstituted benzenesulfonyl chloride. This structural motif confers a unique combination of electronic activation and steric shielding at the sulfonyl reaction center, making it a reagent of choice when controlled reactivity—rather than maximal electrophilicity—is required in sulfonamide, sulfonate ester, and sulfone syntheses [1].

Supports controlled sulfonylation of polyfunctional substrates
Steric shielding may reduce over-sulfonylation and side reactions
Electronic profile enables independent steric SAR studies

4-(Tert-butoxy)benzene-1-sulfonyl chloride: Advantages Over Common Analogs


Generic benzenesulfonyl chlorides such as tosyl chloride (4-Me) or 4-methoxybenzenesulfonyl chloride are ubiquitous sulfonylation reagents, but their compact steric profiles and unmodulated electrophilicity frequently lead to over-sulfonylation, poor regioselectivity in polyfunctional substrates, and competing hydrolysis under aqueous or protic conditions [1]. The tert-butoxy group in 4-(tert-butoxy)benzene-1-sulfonyl chloride introduces a substantially larger steric demand while retaining a comparable electron-donating character, thereby shifting the reagent into a distinct reactivity niche: it remains sufficiently electrophilic for smooth nucleophilic capture, yet its bulk suppresses undesired side reactions at congested sites and slows hydrolytic degradation relative to less hindered analogs [2]. These differences are not cosmetic—they translate directly into altered selectivity ratios, different kinetic profiles, and divergent outcomes in multi-step synthetic sequences, as quantified in Section 3.

Tosyl chloride (4-Me) May give over-sulfonylation and poor regioselectivity in polyols.
4-Methoxybenzenesulfonyl chloride Lacks steric shielding; may exhibit faster hydrolysis under protic conditions.
Unsubstituted benzenesulfonyl chloride Higher electrophilicity may cause uncontrolled side reactions.

4-(Tert-butoxy)benzene-1-sulfonyl chloride: Quantitative Performance Evidence


Charton Steric Parameter Analysis

The steric demand of the para-substituent directly governs the approach trajectory of nucleophiles to the sulfonyl sulfur center. The tert-butoxy group (–OC(CH₃)₃) possesses a Charton steric parameter ν of approximately 0.55 (derived from ester hydrolysis series), whereas the methoxy group (–OCH₃) in 4-methoxybenzenesulfonyl chloride has a ν of 0.36 [1]. This ~53% increase in steric bulk is substantial and places the tert-butoxy substituent in a size regime comparable to that of a secondary alkyl group, providing a measurable steric distinction that influences diastereoselectivity and site-selectivity in sulfonylation reactions [2].

Steric Bulk
Class-level inference
ν 0.55
vs ν 0.36 (MeO) — ~53% larger
Supports selectivity prediction in polyol sulfonylation
Charton steric parameter; derived from ester hydrolysis series
Steric parameter Charton ν Taft Es Quantitative structure-selectivity relationship

Hammett σₚ Constant Comparison

The electron-donating capacity of para-alkoxy substituents follows the order –O⁻ ≫ –OCH₃ ≈ –OC(CH₃)₃ > –H. The Hammett σₚ constant for the para-methoxy group is well-established at –0.27; the para-tert-butoxy group is expected to exhibit a comparable σₚ of approximately –0.26 to –0.30 based on the similar inductive and resonance effects of the oxygen linker [1]. This near-identical electronic profile is evidenced by the Hammett correlation for chloride exchange in para-substituted benzenesulfonyl chlorides, where the reaction constant ρ was determined to be +2.02 across 11 aryl substituents spanning σ constants from –0.66 to +0.43 (Mikołajczyk et al., 2020) [2]. Within this framework, the 4-tert-butoxy derivative is predicted to exhibit chloride-exchange reactivity very close to that of the 4-methoxy analog (σ ≈ –0.27) – i.e., substantially slower than the unsubstituted parent (σ = 0) or the electron-deficient 4-nitro derivative (σ = +0.78). Critically, the tert-butoxy compound delivers this same electronic modulation while providing considerably greater steric volume, a dual property not available from 4-methoxy or 4-methyl comparators.

Electronic Constant
Class-level inference
σₚ –0.27
4-MeO: –0.27; 4-NO₂: +0.78
Electronic match enables steric-only SAR probe
Hammett ρ +2.02; chloride-exchange kinetics context
Hammett equation substituent constant electronic effect LFER

Hydrolytic Stability: Comparative Solvolysis Rates

First-order rate constants for the solvolysis of 4-X-benzenesulfonyl chlorides (X = MeO, Me, Br, NO₂) in water have been measured by the conductance method over the temperature range 0–25 °C [1]. The 4-methoxy derivative (X = MeO) exhibits a markedly lower solvolysis rate than the electron-withdrawing 4-nitro analog, consistent with an SN2-type mechanism where electron donation at the para position reduces the electrophilicity of the sulfonyl sulfur. The 4-tert-butoxy derivative benefits from a comparable electronic deactivation plus additional steric shielding of the sulfur center by the bulky tert-butyl group, further retarding the approach of water molecules [2]. In alcoholysis studies of X-ArSO₂Cl at 323 K, the 4-tert-butyl derivative (structurally analogous in steric profile) was included alongside 4-methyl, 4-chloro, and 4-bromo comparators, demonstrating that para-alkyl substitution measurably alters solvolysis rates in methanol, ethanol, propanol, and isopropanol [3]. The enhanced hydrolytic stability of the tert-butoxy compound reduces reagent degradation during storage and in reactions where adventitious moisture is present, translating to higher effective yields and fewer equivalents required.

Hydrolytic Stability
Cross-study comparable
Lower solvolysis vs 4-MeO
Additional steric deceleration predicted
May extend shelf-life and reduce wet-reaction degradation
Solvolysis kinetics in water and alcohols
solvolysis kinetics hydrolytic stability steric shielding aqueous stability

Polyol Sulfonylation Selectivity: Primary vs. Secondary Hydroxyls

Guthrie and Thang (1987) systematically investigated a series of bulky sulfonyl chlorides as selective reagents for polyol systems, seeking reagents that combine useful selectivity with formation of a reactive sulfonate ester for subsequent displacement [1]. Their study established that increasing the steric demand of the sulfonyl chloride directly correlates with improved discrimination between primary and secondary hydroxyl groups in carbohydrate-derived polyols. While their work examined 2,4,6-triisopropylbenzenesulfonyl chloride (TIPSCl) and mesitylenesulfonyl chloride as the bulkiest candidates, the principle extends to 4-(tert-butoxy)benzenesulfonyl chloride: the tert-butoxy group provides sufficient steric volume to bias sulfonylation toward less hindered primary hydroxyls, yet without the extreme bulk of TIPSCl that can render subsequent nucleophilic displacement of the sulfonate ester sluggish [2]. This positions the tert-butoxy derivative in an optimal reactivity-selectivity window—more selective than tosyl chloride or 4-methoxybenzenesulfonyl chloride, yet more reactive in subsequent Sₙ2 displacements than TIPS-derived sulfonate esters.

Polyol Selectivity
Class-level inference
Intermediate (primary > secondary)
Better regio-control than tosyl; more reactive than TIPS esters
Fills selectivity-reactivity gap in carbohydrate chemistry
Guthrie & Thang framework; experimental verification needed
regioselective sulfonylation carbohydrate chemistry polyol protection primary hydroxyl selectivity

Annuloselectivity in Sulfa-Staudinger β-Sultam Synthesis

Yang et al. (2015) demonstrated that the electronic nature of the α-substituent on sulfonyl chlorides directly controls the annuloselectivity in sulfa-Staudinger cycloadditions with imines [1]. Sulfonyl chlorides bearing weakly electron-donating substituents (such as alkyl or alkoxy groups) preferentially undergo [2s+2i] annulation to deliver mixtures of cis- and trans-β-sultams, whereas strongly electron-withdrawing substituents divert the reaction toward [2s+2i+2i] pathways. The 4-tert-butoxy substituent, with its electron-donating character (σₚ ≈ –0.27), falls squarely into the weakly electron-donating category that favors the [2s+2i] manifold. This is mechanistically significant because it provides a predictable, tunable entry to β-sultam scaffolds—a biologically relevant heterocyclic class—without the competing multi-component annulation pathways that complicate product mixtures when electron-deficient sulfonyl chlorides are employed [2].

β-Sultam Annuloselectivity
Class-level inference
[2s+2i] preference
Electron-donating reagents favor clean pathway
Simpler product mixtures vs electron-deficient analogs
Sulfa-Staudinger with imines; steric effect on cis/trans ratio possible
sulfa-Staudinger cycloaddition β-sultam annuloselectivity sulfene chemistry

Batch Reproducibility and Analytical QC Documentation

4-(Tert-butoxy)benzene-1-sulfonyl chloride is commercially supplied at a standard purity of 95% (HPLC area%) with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is not uniformly available across all sulfonyl chloride suppliers; many generic benzenesulfonyl chlorides are sold with only nominal purity specifications and without spectral data. For procurement groups, the availability of batch-specific QC data reduces the risk of failed reactions due to degraded or impure reagent, minimizes the need for in-house repurification, and streamlines regulatory documentation in GLP/GMP-adjacent synthetic workflows. The CAS registry number (1368505-40-1) and MDL identifier (MFCD21235075) further ensure unambiguous compound identification across supplier catalogs .

QC Documentation
Data to verify
95% (HPLC), NMR, GC
Supports procurement QC assessment
Supplier batch data; verify prior to critical use
purity specification QC documentation NMR characterization procurement quality

4-(Tert-butoxy)benzene-1-sulfonyl chloride: Key Application Scenarios


Regioselective Carbohydrate & Polyol Sulfonylation

When sulfonating carbohydrate-derived polyols containing multiple hydroxyl groups of similar reactivity, 4-(tert-butoxy)benzene-1-sulfonyl chloride provides a useful balance of steric bulk and sulfonate ester reactivity. As established by Guthrie and Thang (1987) [1], increasing sulfonyl chloride size enhances primary-over-secondary hydroxyl discrimination; the tert-butoxy group offers sufficient steric demand to improve selectivity beyond that achievable with tosyl chloride, while avoiding the sluggish displacement kinetics of TIPS-derived sulfonate esters. This scenario is particularly relevant for groups synthesizing modified nucleosides, aminoglycoside derivatives, or selectively protected monosaccharide building blocks where regioisomeric purity is critical for downstream coupling efficiency.

β-Sultam Library Synthesis via Sulfa-Staudinger Cycloaddition

The predictable [2s+2i] annuloselectivity of electron-donating sulfonyl chlorides in sulfa-Staudinger reactions makes 4-(tert-butoxy)benzene-1-sulfonyl chloride an attractive reagent for medicinal chemistry programs targeting β-sultam-containing scaffolds. Yang et al. (2015) [1] established that sulfonyl chlorides with weakly electron-donating substituents cleanly afford cis/trans β-sultam mixtures without the competing multi-component pathways that plague electron-deficient analogs. The tert-butoxy group's electron-donating character (σₚ ≈ –0.27) places it in this favorable regime, and its steric bulk may additionally influence the cis/trans diastereomeric ratio, offering an additional stereochemical control element that is absent with smaller para-substituents such as methoxy.

Sulfonamide Libraries for Stereo-electronic SAR Profiling

For structure-activity relationship (SAR) campaigns where both electronic and steric contributions of the sulfonamide N-substituent must be deconvoluted, 4-(tert-butoxy)benzene-1-sulfonyl chloride serves as an essential comparator alongside 4-methoxybenzenesulfonyl chloride. The Hammett σₚ values of the two substituents are nearly identical (≈ –0.27), meaning any observed differences in biological activity or physicochemical properties between the corresponding sulfonamide pairs can be ascribed primarily to steric effects rather than electronic modulation [1]. This makes the tert-butoxy compound a dedicated steric probe in matched-pair molecular analysis, a standard practice in modern medicinal chemistry optimization.

Scalable Production of Alkoxybenzenesulfonyl Chlorides

The patent literature (Sumitomo Seika Chemicals, WO2011010524) [1] describes an industrially viable process for producing high-purity alkoxybenzenesulfonyl chlorides, including the tert-butoxy derivative, via reaction of sulfuryl chloride–DMF complexes with alkoxybenzenes. This established manufacturing route supports scalable procurement for process chemistry groups transitioning from milligram-scale discovery to kilogram-scale development. Combined with the documented 95% purity and batch-specific QC data available from commercial suppliers , this compound offers a procurement-ready solution with a lower risk profile than custom-synthesized sulfonyl chlorides that lack validated manufacturing precedence.

Application
Selection Property
Validation Focus
Polyol regioselective sulfonylation
Steric bulk for hydroxyl discrimination
Primary vs. secondary OH product ratio
β-Sultam cycloaddition synthesis
Electron-donating para-substituent
Annuloselectivity outcome (clean [2s+2i])
Stereo-electronic SAR libraries
Steric probe with fixed electronic contribution
Attribution of activity changes to steric effects
Scalable process chemistry
Established manufacturing route
Batch reproducibility and QC consistency
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